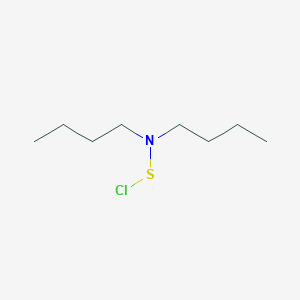

Amidosulfenyl chloride, dibutyl-

Description

BenchChem offers high-quality Amidosulfenyl chloride, dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amidosulfenyl chloride, dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(dibutylamino) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFZQRHTZYGWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064409 | |

| Record name | Amidosulfenyl chloride, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6541-82-8 | |

| Record name | N,N-Dibutylamidosulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidosulfenyl chloride, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of Dibutyl Amidosulfenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dibutyl amidosulfenyl chloride, a reactive organosulfur compound with potential applications in organic synthesis and drug development. The document details a robust synthetic protocol, outlines key characterization techniques, and explains the underlying chemical principles. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently prepare and validate this versatile chemical intermediate.

Introduction: The Chemistry and Utility of Amidosulfenyl Chlorides

Amidosulfenyl chlorides (R₂NSCl) are a class of organosulfur compounds characterized by a sulfur-chlorine bond and a sulfur-nitrogen bond. The inherent reactivity of the S-Cl bond makes these compounds valuable intermediates in organic synthesis, serving as electrophilic sulfur sources for the formation of new sulfur-nitrogen and sulfur-carbon bonds. The dibutyl derivative, in particular, offers a balance of reactivity and stability, making it a subject of interest for the synthesis of novel sulfonamides and other sulfur-containing scaffolds relevant to medicinal chemistry. The lipophilic butyl groups can enhance solubility in organic solvents, a desirable property in many synthetic applications.

Synthesis of Dibutyl Amidosulfenyl Chloride

The synthesis of N,N-dibutylaminosulfenyl chloride is typically achieved through the reaction of a secondary amine, dibutylamine, with a sulfur chloride reagent. Sulfur dichloride (SCl₂) is a common choice for this transformation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of sulfur dichloride, followed by the elimination of hydrogen chloride.

Synthetic Workflow

The overall synthetic process involves the careful addition of sulfur dichloride to a solution of dibutylamine under controlled temperature conditions, followed by workup to isolate the desired product.

Caption: Synthetic workflow for dibutyl amidosulfenyl chloride.

Detailed Experimental Protocol

Materials:

-

Dibutylamine

-

Sulfur dichloride (SCl₂)

-

Anhydrous diethyl ether (or other inert solvent like hexane or dichloromethane)

-

Triethylamine (optional, as an acid scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (2.0 equivalents) in anhydrous diethyl ether. If using an acid scavenger, add triethylamine (2.0 equivalents).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of sulfur dichloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the sulfur dichloride solution dropwise to the cooled dibutylamine solution over a period of 1-2 hours, maintaining the internal temperature below -60 °C. The formation of a precipitate (dibutylammonium chloride or triethylammonium chloride) may be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the ammonium salt precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dibutyl amidosulfenyl chloride.

Note on Causality: The use of low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products. The slow, dropwise addition of sulfur dichloride ensures that the concentration of the highly reactive reagent remains low in the reaction mixture, further enhancing selectivity. An inert atmosphere prevents the reaction of sulfur dichloride with atmospheric moisture.

Characterization of Dibutyl Amidosulfenyl Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized dibutyl amidosulfenyl chloride. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl groups, likely showing multiplets for the α, β, and γ methylene protons and a triplet for the terminal methyl protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen will be influenced by the amidosulfenyl group. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl chains. The chemical shifts will provide information about the electronic environment of each carbon. |

| FTIR | Characteristic C-H stretching and bending vibrations for the alkyl chains. The S-Cl and S-N stretching frequencies are also expected, although they may be weak and fall in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound (C₈H₁₈ClNS, MW: 195.75 g/mol ). The isotopic pattern of the molecular ion, due to the presence of ³⁵Cl and ³⁷Cl, will be a key diagnostic feature. Fragmentation patterns may include the loss of a chlorine atom or cleavage of the butyl chains. |

Data Interpretation

-

NMR Spectroscopy: In the ¹H NMR spectrum, the integration of the signals should correspond to the number of protons in the dibutyl groups. The chemical shift of the methylene group alpha to the nitrogen is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen and sulfur atoms. Similarly, in the ¹³C NMR spectrum, the carbon alpha to the nitrogen will exhibit the most downfield chemical shift among the butyl carbons.

-

FTIR Spectroscopy: The infrared spectrum will be dominated by the absorptions of the C-H bonds in the butyl groups. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine derivative.

-

Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and elemental composition. The characteristic isotopic pattern for a single chlorine atom (approximately a 3:1 ratio for M⁺ and M+2 peaks) is a definitive indicator of the presence of chlorine in the molecule.

Safety and Handling

Dibutyl amidosulfenyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sulfenyl chlorides are known to be moisture-sensitive and can release corrosive HCl upon contact with water. Therefore, anhydrous conditions should be maintained throughout the synthesis and handling.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of dibutyl amidosulfenyl chloride. By following the detailed protocols and understanding the principles behind the characterization techniques, researchers can confidently prepare and validate this compound for its use in further synthetic endeavors. The reactivity of the amidosulfenyl chloride moiety opens avenues for the creation of diverse and complex sulfur-containing molecules with potential applications in various fields of chemical research.

References

At the time of this writing, a comprehensive, publicly available dataset including detailed experimental procedures and full spectral characterization for N,N-dibutyl amidosulfenyl chloride is not readily found in common chemical literature databases. The provided synthetic protocol is based on general methods for the synthesis of aminosulfenyl chlorides from secondary amines and sulfur dichloride. Researchers should consult specialized literature and safety data sheets for analogous compounds and exercise due caution.

The Chemistry of Dibutyl Amidosulfenyl Chloride: A Technical Guide to Reaction Mechanisms and Synthetic Applications

This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and synthetic utility of dibutyl amidosulfenyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of this versatile reagent.

Introduction: The Unique Reactivity of Amidosulfenyl Chlorides

Dibutyl amidosulfenyl chloride, with the chemical structure (CH₃CH₂CH₂CH₂)₂NSCl, belongs to the class of amidosulfenyl chlorides, which are characterized by a sulfur atom bonded to both a nitrogen and a chlorine atom. This arrangement confers a unique electrophilic character upon the sulfur atom, making it a valuable reagent for the formation of sulfur-nitrogen and sulfur-sulfur bonds. The dibutyl groups provide steric bulk and solubility in organic solvents, influencing the reactivity and selectivity of the molecule.

This guide will delve into the core reaction mechanisms of dibutyl amidosulfenyl chloride, focusing on its behavior as an electrophile in reactions with various nucleophiles. By understanding these mechanisms, researchers can effectively harness its potential in complex organic synthesis.

Table 1: Physicochemical Properties of Dibutyl Amidosulfenyl Chloride

| Property | Value |

| CAS Number | 6541-82-8 |

| Molecular Formula | C₈H₁₈ClNS |

| Molecular Weight | 195.75 g/mol |

| Appearance | (Predicted) Yellow to orange liquid |

| Boiling Point | (Predicted) Decomposes upon heating |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, Toluene) |

Synthesis of Dibutyl Amidosulfenyl Chloride

The synthesis of N,N-dialkylamidosulfenyl chlorides is typically achieved through the reaction of a secondary amine with sulfur dichloride (SCl₂). The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur dichloride, leading to the displacement of a chloride ion.

Caption: General synthesis of Dibutyl Amidosulfenyl Chloride.

Experimental Protocol: Synthesis of Dibutyl Amidosulfenyl Chloride (Representative)

Disclaimer: This is a representative protocol based on analogous procedures. Appropriate safety precautions must be taken when handling sulfur dichloride, as it is a corrosive and toxic substance.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dibutylamine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Sulfur Dichloride: A solution of sulfur dichloride (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the stirred solution of dibutylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The formation of dibutyl amidosulfenyl chloride is typically rapid.

-

Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash chromatography on silica gel to afford pure dibutyl amidosulfenyl chloride.

Core Reaction Mechanisms: Nucleophilic Substitution at Sulfur

The primary mode of reactivity for dibutyl amidosulfenyl chloride is nucleophilic substitution at the electrophilic sulfur atom. The nitrogen atom's lone pair engages in pπ-dπ overlap with the sulfur's d-orbitals, which influences the reactivity. The chlorine atom serves as a good leaving group, facilitating the substitution process. The general mechanism is analogous to the well-established nucleophilic acyl substitution of acyl chlorides.[1][2][3][4][5][6][7][8]

Caption: General mechanism of nucleophilic substitution at sulfur.

Reaction with Amines: Synthesis of Sulfenamides

Dibutyl amidosulfenyl chloride reacts readily with primary and secondary amines to form the corresponding N,N-dibutylsulfenamides. This reaction is a powerful tool for constructing sulfur-nitrogen bonds. The mechanism proceeds via a nucleophilic addition-elimination pathway, similar to the formation of amides from acyl chlorides.[1][4][5]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. rsc.org [rsc.org]

- 7. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Search Results [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling and Emergency Management of Dibutyl Amidosulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for dibutyl amidosulfenyl chloride (CAS No. 6541-82-8). Drawing from established safety protocols for analogous sulfenyl chlorides and corrosive, water-reactive compounds, this document outlines the inherent hazards, requisite personal protective equipment (PPE), proper storage and handling procedures, and detailed emergency response protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe laboratory environment when working with this reactive chemical. While a specific Safety Data Sheet (SDS) for dibutyl amidosulfenyl chloride is not publicly available, the guidance provided is grounded in the known reactivity of the amidosulfenyl chloride functional group and general principles of chemical safety.

Introduction and Hazard Analysis

Dibutyl amidosulfenyl chloride, also known as N,N-dibutyl-S-chlorothiohydroxylamine, is an organosulfur compound with the chemical formula C8H18ClNS.[1][2] While specific toxicological data for this compound is limited, its structural similarity to other sulfenyl chlorides, such as sulfuryl chloride, strongly suggests it is a corrosive, water-reactive, and potentially toxic substance.[3][4] The primary hazards associated with dibutyl amidosulfenyl chloride are presumed to be:

-

Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[4][5]

-

Water Reactivity: Likely reacts violently with water and moisture, potentially releasing toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[3]

-

Inhalation Toxicity: Vapors are likely to be toxic if inhaled, causing respiratory irritation and potentially more severe systemic effects.[4]

Understanding these inherent risks is the foundation for establishing a robust safety protocol. The causality behind these hazards lies in the reactive nature of the sulfur-chlorine bond, which is susceptible to nucleophilic attack, particularly by water.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Weight | 195.76 g/mol [1][2] | Calculated from the chemical formula. |

| Appearance | Likely a liquid with a pungent odor.[3] | Similar sulfenyl chlorides are fuming liquids. |

| Reactivity | Highly reactive with water, alcohols, and amines. | Characteristic of the sulfenyl chloride functional group. |

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection and consistent use of appropriate PPE is the most critical line of defense against exposure to dibutyl amidosulfenyl chloride. The following multi-layered PPE protocol is designed to be a self-validating system, ensuring maximum protection.

Core PPE Requirements

| PPE Category | Specifications | Rationale and Field-Proven Insights |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6] | The face shield protects against splashes to the entire face, while goggles provide a seal around the eyes to prevent vapor exposure. This combination is crucial when handling corrosive liquids. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended to provide an additional barrier and to allow for safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation before use. |

| Body Protection | A chemical-resistant apron over a flame-retardant lab coat. | This provides two layers of protection against splashes and spills. The lab coat should be buttoned completely. |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge. | This is essential when working outside of a certified chemical fume hood or if there is a risk of vapor inhalation. |

Caption: Incompatible materials to avoid when handling or storing the compound.

Emergency Procedures: A Systematic Response

In the event of an emergency, a calm and systematic response is crucial to minimize harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Justification |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6] | To remove the individual from the source of toxic vapors and provide respiratory support. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6] | To dilute and remove the corrosive chemical from the skin as quickly as possible. |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6] | To irrigate the eyes and remove the corrosive substance to prevent permanent damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [3] | Inducing vomiting can cause further damage to the esophagus. |

Spill and Leak Procedures

Experimental Protocol: Small Spill Cleanup (<100 mL)

-

Evacuation and Notification:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Notify the laboratory supervisor.

-

-

Containment:

-

Neutralization and Cleanup:

-

Slowly and carefully neutralize the spill by adding a weak base, such as sodium bicarbonate, until the reaction ceases. [8] * Collect the absorbed and neutralized material into a designated hazardous waste container.

-

-

Decontamination:

-

Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of all cleanup materials as hazardous waste. [7] For large spills, evacuate the area immediately and contact emergency services.

-

Firefighting Measures

-

Extinguishing Media: Use a dry chemical or carbon dioxide extinguisher. DO NOT USE WATER , as it will react violently with dibutyl amidosulfenyl chloride. [3]* Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Conclusion

While specific data for dibutyl amidosulfenyl chloride is limited, a conservative approach based on the known hazards of analogous compounds is essential for safe handling. By implementing the robust PPE, handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this reactive chemical. Continuous risk assessment and adherence to established safety protocols are the cornerstones of a safe and productive research environment.

References

-

International Chemical Safety Cards (ICSCs). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

OdoBan. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]

-

SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]

-

TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Stanford Medicine Children's Health. (n.d.). First Aid for Poisonings in a Child. Retrieved from [Link]

-

British Red Cross. (2024, September 11). First aid for poisoning and harmful substances. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Chemsrc. (n.d.). dibutyl amidosulfenyl chloride. Retrieved from [Link]

-

ChemReg.net. (1998, January 7). Canada Gazette, Part I. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

Bal Seal Engineering. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

-

ChemBK. (n.d.). Di-n-butylamine. Retrieved from [Link]

-

SEKISUI Specialty Chemicals. (2023, June 9). Safety Data Sheet: poly(vinyl alcohol). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Poly(vinyl alcohol). Retrieved from [Link]

-

National Toxicology Program. (n.d.). Dibutyl Phthalate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024, March 4). ADMIN Dibutyl Phthalate. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. content.oppictures.com [content.oppictures.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Amidosulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl amidosulfenyl chloride, a member of the amidosulfenyl halide family, presents a unique combination of reactivity and functionality, making it a compound of interest in synthetic chemistry. Its utility, however, is intrinsically linked to its stability under various conditions. This technical guide provides a comprehensive analysis of the thermal stability and decomposition of dibutyl amidosulfenyl chloride. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous organosulfur compounds to propose likely decomposition pathways, products, and kinetic behaviors. It further outlines detailed experimental protocols for researchers to rigorously characterize its thermal properties, ensuring both safe handling and predictable reactivity in synthetic applications.

Introduction to Amidosulfenyl Chlorides

Amidosulfenyl chlorides (R₂NSCl) are a class of organosulfur compounds characterized by a sulfur atom bonded to a dialkylamino group and a chlorine atom. This arrangement renders the sulfur atom highly electrophilic, making these compounds valuable reagents for the formation of sulfur-nitrogen bonds.[1] They serve as synthons for sulfenamides, which are prevalent in various fields, including vulcanization processes in the rubber industry and as protecting groups in peptide synthesis.

The stability of sulfenyl chlorides, in general, is influenced by the electronic and steric nature of the substituents attached to the sulfur atom.[1] Electron-withdrawing groups tend to stabilize the molecule.[1] In the case of dibutyl amidosulfenyl chloride, the electron-donating nature of the two butyl groups on the nitrogen atom is expected to influence the electron density at the sulfur atom and, consequently, the strength of the S-Cl and S-N bonds. Understanding the thermal liability of these bonds is paramount for controlling reaction outcomes and ensuring safe laboratory practice.

Synthesis and Spectroscopic Characterization

The synthesis of dibutyl amidosulfenyl chloride typically follows the established route for sulfenyl chlorides, which involves the chlorination of a corresponding disulfide or thiol precursor.[1] A common laboratory-scale synthesis involves the reaction of dibutyldisulfane with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Experimental Protocol: Synthesis of Dibutyl Amidosulfenyl Chloride

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dibutyldisulfane in an inert, dry solvent such as dichloromethane or carbon tetrachloride.

-

Cooling: The reaction vessel is cooled to 0 °C in an ice bath to mitigate the exothermicity of the reaction.

-

Chlorination: A solution of sulfuryl chloride (1 equivalent) in the same solvent is added dropwise to the stirred solution of the disulfide over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the disulfide starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.

-

Purification: The crude dibutyl amidosulfenyl chloride is then purified by vacuum distillation to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:

-

¹H and ¹³C NMR: Will confirm the presence of the butyl groups and their connectivity.

-

Mass Spectrometry: Will determine the molecular weight of the compound.

-

FT-IR Spectroscopy: Will show characteristic vibrational frequencies for the C-H, C-N, and potentially the S-Cl bonds.

Thermal Stability and Proposed Decomposition Pathways

The thermal decomposition of organosulfur compounds can proceed through various mechanisms, including radical and ionic pathways. The specific pathway for dibutyl amidosulfenyl chloride will likely depend on the temperature, solvent polarity, and the presence of any initiators or inhibitors.

Proposed Radical Decomposition Pathway

At elevated temperatures, homolytic cleavage of the weakest bond is the most probable initiating step. The S-Cl bond is generally weaker than the S-N bond in related molecules, suggesting its cleavage would be the primary initiation event.

Caption: Proposed ionic decomposition mechanism for dibutyl amidosulfenyl chloride.

Mechanism Description:

-

Ionization: The S-Cl bond cleaves heterolytically to form a dibutylaminosulfenyl cation and a chloride anion. This step would be facilitated by polar solvents that can stabilize the resulting ions.

-

Subsequent Reactions: The highly electrophilic sulfenyl cation would be susceptible to attack by any nucleophiles present in the medium. This could be another molecule of the amidosulfenyl chloride, leading to oligomeric or polymeric materials.

Anticipated Decomposition Products

Based on the proposed mechanisms, a range of decomposition products can be anticipated. The exact composition of the product mixture would be highly dependent on the decomposition conditions.

| Proposed Mechanism | Anticipated Primary Products | Anticipated Secondary Products |

| Radical | Dibutyldisulfane, Chlorine (Cl₂) | Butyl chloride, HCl, various chlorinated butyl fragments |

| Ionic | Oligomeric/polymeric sulfur-nitrogen compounds | Chloride salts (if counter-ions are present) |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of dibutyl amidosulfenyl chloride, a systematic study using thermal analysis techniques is required.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This combination of techniques provides information on mass loss as a function of temperature (TGA) and the heat flow associated with thermal events (DSC).

Caption: Workflow for TGA-DSC analysis of dibutyl amidosulfenyl chloride.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of purified dibutyl amidosulfenyl chloride is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C). Running multiple heating rates allows for kinetic analysis.

-

Data Acquisition: The instrument records the sample mass and heat flow as a function of temperature.

-

Data Analysis:

-

TGA Curve: The onset temperature of decomposition is determined from the TGA curve, indicating the temperature at which significant mass loss begins.

-

DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (melting) and decomposition events. The enthalpy of decomposition can be calculated from the peak area.

-

Kinetic Analysis: Using data from multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

Safe Handling and Storage

Given their reactivity, amidosulfenyl chlorides require careful handling and storage.

-

Moisture Sensitivity: Like most sulfenyl chlorides, dibutyl amidosulfenyl chloride is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfenic acid, which is likely unstable. [1]Therefore, it should be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.

-

Corrosivity: The compound and its potential decomposition products (e.g., HCl) are likely corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. [4]* Inhalation Hazard: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [4]* Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.

Conclusion

While direct experimental investigation of the thermal properties of dibutyl amidosulfenyl chloride is needed for a definitive understanding, a robust theoretical framework can be constructed based on the known chemistry of related organosulfur compounds. The S-Cl bond is the likely point of initial cleavage upon heating, potentially leading to either radical or ionic decomposition pathways depending on the reaction conditions. The proposed experimental workflows provide a clear path for researchers to elucidate the precise thermal stability, decomposition kinetics, and product profiles of this reactive compound. Such data are critical for its effective and safe utilization in the development of novel synthetic methodologies.

References

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Bentley, T. W., et al. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. The Journal of Organic Chemistry, 71(10), 3737–3743. [Link]

- Kharasch, N., & Potempa, S. J. (1942). The Chemistry of Sulfenyl Halides and Their Derivatives. Chemical Reviews, 31(2), 269–334.

- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.

- Zincke, T. (1911). Über die Einwirkung von Chlor auf Thiophenole. Berichte der deutschen chemischen Gesellschaft, 44(1), 769-771.

-

Wikipedia. (2023). Sulfenyl chloride. [Link]

-

SD Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. [Link]

-

PubChem. (n.d.). Amidosulfenyl chloride, n,n-dibutyl-. [Link]

-

Czerniak, E., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Przemysł Chemiczny, 92(1), 60-64. [Link]

Sources

A Technical Guide to the Solubility of Dibutyl Amidosulfenyl Chloride in Organic Solvents for Research and Synthesis Applications

Abstract

Dibutyl amidosulfenyl chloride, a reactive synthetic intermediate, presents unique challenges regarding its solubility in organic solvents. Standard solubility principles of "like dissolves like" are insufficient, as the compound's high reactivity toward nucleophilic and protic solvents is the dominant consideration. This guide provides a framework for understanding and determining the practical solubility of this compound. We present a predicted solubility profile based on solvent-solute interaction principles, distinguishing between inert and reactive solvent systems. Crucially, this document provides a detailed, self-validating experimental protocol for researchers to safely determine both qualitative and quantitative solubility in appropriate inert solvents. This guide is intended to equip researchers, chemists, and drug development professionals with the expert knowledge required to handle, dissolve, and utilize dibutyl amidosulfenyl chloride effectively and safely in a laboratory setting.

Introduction to Dibutyl Amidosulfenyl Chloride

Chemical Structure and Properties

Dibutyl amidosulfenyl chloride, also known as N,N-dibutylaminosulfenyl chloride, is an organosulfur compound with the chemical formula C₈H₁₈ClNS.[1][2] Its molecular structure features a central sulfur atom bonded to a chlorine atom and a dibutylamino group.

-

Molecular Formula: C₈H₁₈ClNS

-

CAS Number: 6541-82-8[3]

-

Molecular Weight: 195.76 g/mol

The molecule's character is distinctly dichotomous. The two butyl chains create a nonpolar, sterically bulky "tail," which favors dissolution in nonpolar organic solvents. In contrast, the amidosulfenyl chloride functional group (-NSCl) is highly polar and, more importantly, electrophilic at the sulfur center. This electrophilicity makes the S-Cl bond susceptible to cleavage by nucleophiles, a factor that critically governs solvent selection.

Significance in Synthetic Chemistry

Amidosulfenyl chlorides are valuable reagents in organic synthesis, primarily serving as electrophilic sulfur transfer agents. They enable the formation of sulfur-nitrogen bonds and can be used to introduce the R₂N-S- moiety onto various nucleophilic substrates. Understanding their solubility is paramount for controlling reaction kinetics, ensuring homogeneous reaction conditions, and developing robust purification protocols.

The Critical Interplay of Solubility and Reactivity

For a reactive compound like dibutyl amidosulfenyl chloride, true solubility cannot be divorced from chemical stability. While the nonpolar butyl groups suggest good solubility in hydrocarbons, the overriding factor is the reactivity of the S-Cl bond. Many common laboratory solvents are nucleophilic and can react with the compound, leading to degradation rather than simple dissolution.

The primary mechanism of degradation is nucleophilic attack at the electrophilic sulfur atom. This is particularly rapid with protic solvents like water and alcohols, which cause immediate hydrolysis or alcoholysis.[4][5] Aprotic but nucleophilic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can also lead to decomposition over time. Therefore, the concept of "solubility" for this compound must be defined as the concentration at which a stable solution can be formed in an inert solvent.

Predicted Solubility and Stability Profile

Table 1: Predicted Solubility and Stability of Dibutyl Amidosulfenyl Chloride in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Stability & Expert Commentary |

| Nonpolar Aprotic | Hexanes, Heptane, Toluene, Benzene | High | Recommended. These solvents are inert and non-nucleophilic. The nonpolar nature of the dibutyl groups ensures excellent miscibility. Ideal for long-term storage and as reaction media for nonpolar substrates. |

| Halogenated Aprotic | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Recommended. These solvents offer a balance of moderate polarity for dissolving a range of substrates while remaining chemically inert to the S-Cl bond. Ensure solvents are anhydrous. |

| Ethereal Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | Use with Caution. While often used as reaction solvents, ethers are weak Lewis bases and can coordinate with the electrophilic sulfur. Stability may be limited over time. Peroxide-free, anhydrous grades are mandatory. |

| Ester Aprotic | Ethyl Acetate | Moderate | Use with Caution. The carbonyl oxygen is nucleophilic and may slowly react with the sulfenyl chloride. Not recommended for storage, but may be suitable for short-term reaction use. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Not Recommended. These solvents are highly nucleophilic and are expected to react with and decompose the compound. Avoid for all applications. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Insoluble (Reactive) | AVOID. These solvents will rapidly and exothermically react via solvolysis to produce HCl, sulfuric acid derivatives, and other byproducts.[4][5] This is a decomposition reaction, not dissolution. |

Experimental Protocol for Solubility Determination

Given the absence of published data, researchers must determine solubility experimentally. The following protocol is designed as a self-validating system, emphasizing safety and chemical stability.

Critical Safety Precautions

-

Work in a well-ventilated chemical fume hood at all times.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Sulfenyl chlorides are moisture-sensitive and react with water to release corrosive HCl gas.[4] All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

-

Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

Workflow for Solubility Determination

The following diagram outlines the logical flow for safely assessing the solubility of a reactive compound.

Caption: Experimental workflow for determining solubility of reactive compounds.

Step-by-Step Methodology

Part A: Qualitative Solubility Assessment This rapid test establishes a baseline understanding across multiple solvent types.[9]

-

To a series of small, dry glass vials, add approximately 10-20 mg of dibutyl amidosulfenyl chloride.

-

To each vial, add 0.5 mL of a single anhydrous solvent from Table 1.

-

Cap the vials securely and vortex for 30-60 seconds at ambient temperature.

-

Visually inspect for complete dissolution against a dark background.

-

Record observations as "Insoluble," "Sparingly Soluble," or "Freely Soluble." Note any color changes, gas evolution, or precipitate formation, as these are signs of reaction, not dissolution.

Part B: Quantitative Solubility Determination (Gravimetric Method) This method should only be performed with solvents identified as inert in Part A (e.g., hexanes, DCM).[10]

-

Add approximately 1 g of dibutyl amidosulfenyl chloride to a tared, dry 10 mL volumetric flask. Record the exact mass.

-

Add the chosen anhydrous solvent until the total volume is exactly 10.0 mL.

-

Seal the flask and stir with a magnetic stir bar for at least 1 hour at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a dry syringe and pass it through a 0.2 µm PTFE syringe filter to remove any remaining particulates.

-

Accurately dispense 2.0 mL of the filtrate into a pre-weighed, dry round-bottom flask.

-

Remove the solvent under reduced pressure (rotary evaporator).

-

Weigh the flask containing the solid residue. The mass of the residue is the amount of compound dissolved in 2.0 mL of solvent.

-

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / 2.0 mL) * 100.

-

Validation (Crucial): Analyze the solid residue from step 8 (e.g., via melting point). If it does not match the starting material, decomposition has occurred, and the solubility data is invalid.

Solvent Selection Framework for Synthetic Applications

Choosing the correct solvent is critical for the success of any reaction involving dibutyl amidosulfenyl chloride. The following decision framework guides this selection process.

Caption: Decision flowchart for practical solvent selection.

-

For Storage: Always choose a nonpolar, inert solvent like hexanes or toluene. Store the solution in a sealed container under an inert atmosphere (e.g., a Sure/Seal™ bottle) in a cool, dry place.[6]

-

For Reactions: Dichloromethane is often the best starting point, as it dissolves a wide range of organic compounds without reacting. If reactants require a more polar or coordinating solvent, THF may be used, but reaction times should be kept as short as possible, and the stability of the sulfenyl chloride in the solvent should be verified by a technique like TLC.

Conclusion

The practical use of dibutyl amidosulfenyl chloride hinges on a nuanced understanding of its solubility, which is fundamentally limited by its chemical reactivity. Direct dissolution is only feasible in a narrow range of inert organic solvents, primarily nonpolar hydrocarbons and halogenated solvents. Protic and nucleophilic polar aprotic solvents lead to rapid decomposition and must be strictly avoided. This guide provides the theoretical framework and validated experimental protocols necessary for researchers to confidently determine the solubility of this compound and select appropriate solvents, ensuring both the integrity of their experiments and the safety of their laboratory operations.

References

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Google Cloud Vertex AI Search URL

- Title: SULPHURYL CHLORIDE - SD Fine-Chem Source: SD Fine-Chem URL

- Title: 2,4-dinitrobenzenesulfenyl chloride - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Di-N-butyl Amidosulfenyl Chloride | 6541-82-8 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Methanesulfinyl Chloride - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL

- Title: Video: Determining the Solubility Rules of Ionic Compounds Source: JoVE URL

- Title: Sulfuryl chloride - Sciencemadness Wiki Source: Sciencemadness Wiki URL

- Title: SAFETY DATA SHEET - Sulfuryl chloride Source: Fisher Scientific URL

- Title: Di-N-butyl Amidosulfenyl Chloride | CAS 6541-82-8 | SCBT Source: Santa Cruz Biotechnology URL

- Title: Chemical Reactions Lab: Solubility & Reactivity Source: Studylib URL

- Title: Amidosulfenyl chloride, n,n-dibutyl- (C8H18ClNS)

- Title: Solubility of Organic Compounds Source: LibreTexts Chemistry URL

- Title: Di-N-butyl Amidosulfenyl Chloride | 6541-82-8 - Sigma-Aldrich (2)

- Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC Source: National Center for Biotechnology Information URL

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - Amidosulfenyl chloride, n,n-dibutyl- (C8H18ClNS) [pubchemlite.lcsb.uni.lu]

- 3. Di-N-butyl Amidosulfenyl Chloride | 6541-82-8 [sigmaaldrich.com]

- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Discovery, Synthesis, and Application of N,N-Dibutyl Amidosulfenyl Chloride

Abstract: This technical guide provides a comprehensive overview of N,N-dibutyl amidosulfenyl chloride (CAS No. 6541-82-8), a versatile yet under-documented reagent in organosulfur chemistry. While the specific historical record of its initial discovery is diffuse, its synthesis and utility are well-established through patents and its application as a key intermediate. This document consolidates available information on its historical context, provides robust protocols for its synthesis and subsequent reactions, details its known properties, and explains the chemical principles governing its reactivity. This guide is intended for researchers and process development scientists in the pharmaceutical, agrochemical, and materials science sectors.

Part I: Historical Context and Discovery

The precise origin of N,N-dibutyl amidosulfenyl chloride is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader mid-20th-century exploration of organosulfur chemistry. The parent class of compounds, aminosulfenyl halides (R₂NSCl), represents a logical extension of the well-established chemistry of sulfur halides. The fundamental reaction enabling their formation—the treatment of a secondary amine with a sulfur chloride source—is a cornerstone of organosulfur synthesis.

While earlier academic work laid the foundation, a key illustration of the synthesis and industrial relevance of N,N-dibutyl amidosulfenyl chloride appears in patent literature from the early 1980s. A patent filed by FMC Corporation in 1981 describes the in situ generation of dibutylaminosulfenyl chloride for the synthesis of novel carbamate insecticides.[1] This document is a critical piece of the historical record, as it moves the compound from a chemical curiosity to a valuable industrial intermediate.

The synthesis described involves reacting bis(dibutylamino) disulfide with sulfuryl chloride, or more broadly, reacting dibutylamine with a sulfur chloride source.[1][2] This established its role as a key electrophilic sulfur reagent for creating sulfur-nitrogen bonds, a critical linkage in many biologically active molecules.

Part II: Synthesis and Mechanism

The most direct and common method for preparing N,N-dibutyl amidosulfenyl chloride is the reaction between dibutylamine and sulfur dichloride (SCl₂). The reaction leverages the nucleophilicity of the amine and the high electrophilicity of the sulfur atom in SCl₂.

Causality of Experimental Design:

-

Stoichiometry: The reaction requires at least two equivalents of dibutylamine for every one equivalent of SCl₂. The first equivalent acts as the nucleophile, attacking the sulfur atom to form the S-N bond. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Alternatively, one equivalent of dibutylamine can be used with one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine.

-

Solvent: An inert, anhydrous solvent such as hexane, dichloromethane, or diethyl ether is essential to prevent the hydrolysis of the highly reactive sulfur dichloride and the amidosulfenyl chloride product.

-

Temperature: The reaction is highly exothermic and is typically performed at low temperatures (0 °C or below) to control the reaction rate, prevent side reactions, and minimize the decomposition of the product.

Experimental Protocol: Synthesis of N,N-Dibutyl Amidosulfenyl Chloride

Materials:

-

Dibutylamine (1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Sulfur dichloride (SCl₂) (1.0 equiv)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

-

A three-neck flask is charged with dibutylamine (1.0 equiv), triethylamine (1.1 equiv), and anhydrous hexane under a nitrogen atmosphere.

-

The mixture is cooled to 0 °C in an ice bath with gentle stirring.

-

Sulfur dichloride (1.0 equiv), dissolved in an equal volume of anhydrous hexane, is added dropwise to the stirred amine solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Upon completion of the addition, the reaction mixture is stirred for an additional 1-2 hours at 0 °C, then allowed to warm to room temperature and stirred for another hour.

-

The resulting slurry, containing precipitated triethylamine hydrochloride, is filtered under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to remove the hexane solvent. The remaining orange to reddish-brown liquid is N,N-dibutyl amidosulfenyl chloride. For many applications, this crude product is of sufficient purity to be used directly in subsequent steps.[1]

Part III: Physicochemical Properties

Comprehensive experimental data for N,N-dibutyl amidosulfenyl chloride is not widely available in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and computational predictions.[3][4][5] The product is typically described as a dark orange or reddish-brown liquid, consistent with other low-molecular-weight sulfur chlorides.[2]

| Property | Value | Source |

| CAS Number | 6541-82-8 | [4][5] |

| Molecular Formula | C₈H₁₈ClNS | [3][4] |

| Molecular Weight | 195.75 g/mol | [4][5] |

| Synonyms | Dibutylaminosulfur chloride; N,N-Dibutyl-S-chlorothiohydroxylamine | [5] |

| Predicted XlogP | 4.0 | [3] |

| Physical Appearance | Orange to reddish-brown fuming liquid (inferred) | [2] |

Part IV: Reactivity & Synthetic Applications

The synthetic utility of N,N-dibutyl amidosulfenyl chloride stems from the polarized sulfur-chlorine bond. The sulfur atom is highly electrophilic and readily reacts with a wide range of nucleophiles. Its most prominent application is in the sulfenylation of substrates to introduce a (Bu)₂N-S- moiety.

A prime example is its reaction with N-methyl carbamates to produce pesticides.[1]

Mechanism of Action:

-

A base (e.g., triethylamine) deprotonates the carbamate nitrogen, generating a nucleophilic carbamate anion.

-

The carbamate anion attacks the electrophilic sulfur atom of the N,N-dibutyl amidosulfenyl chloride.

-

Chloride is displaced as the leaving group, forming the new S-N bond and yielding the final product along with the base's hydrochloride salt.

Experimental Protocol: Sulfenylation of a Carbamate

Materials:

-

2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (Carbofuran) (1.0 equiv)

-

N,N-Dibutyl amidosulfenyl chloride solution in hexane (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

Anhydrous Hexane

Procedure: (Adapted from the process described in patent EP0051273A1[1])

-

A flask is charged with the carbamate starting material and anhydrous hexane under a nitrogen atmosphere.

-

The solution of N,N-dibutyl amidosulfenyl chloride in hexane is added to the stirred carbamate solution at room temperature.

-

Triethylamine is added to the mixture. An exotherm is typically observed. The reaction is maintained at ~35 °C for 1.5 hours.

-

The reaction is cooled and quenched by the addition of water.

-

The organic phase is separated, washed, dried, and concentrated to yield the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate product.

Part V: Safety and Handling

-

Reactivity: N,N-Dibutyl amidosulfenyl chloride is expected to be highly reactive with water and other protic solvents (hydrolysis). All handling should be performed under anhydrous conditions and an inert atmosphere (nitrogen or argon).

-

Toxicity & Corrosivity: As with its precursors (sulfur dichloride), the compound should be considered corrosive and toxic.[2] It can release HCl upon contact with moisture.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

References

-

PubChem. (n.d.). Amidosulfenyl chloride, n,n-dibutyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Theoclitus, J., & Mahler, J. (1982). Trialkylamin/Schwefeldioxyd katalysierte Sulfenylierung von Carbamaten. (EP0051273A1). European Patent Office.

-

ResearchGate. (n.d.). George H. Cady's research while affiliated with University of Washington and other places. Retrieved from [Link]

-

Ye, Z., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Retrieved from [Link]

-

Wang, Z., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(5), 999–1001. Retrieved from [Link]

-

Barrow, J. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 85(24), 16035–16047. Retrieved from [Link]

-

ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

-

Gevorgyan, A. R., et al. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. Molecules, 26(15), 4443. Retrieved from [Link]

-

American Chemical Society. (1956). SOLVAY White AMMONIUM CHLORIDE. Chemical and Engineering News, 34(45), 5356. Retrieved from [Link]

-

Mueller, W. H., & Butler, P. E. (1959). Some New Reactions of Methanesulfenyl Chloride. The Journal of Organic Chemistry, 24(12), 2004–2006. Retrieved from [Link]

Sources

- 1. EP0051273A1 - Trialkylamin/Schwefeldioxyd katalysierte Sulfenylierung von Carbamaten - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - Amidosulfenyl chloride, n,n-dibutyl- (C8H18ClNS) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride | LGC Standards [lgcstandards.com]

A Computational Chemist's Guide to Dibutyl Amidosulfenyl Chloride: An In-Depth Technical Guide

Introduction

Dibutyl amidosulfenyl chloride, with the chemical formula C8H18ClNS, is a member of the sulfenyl chloride family, characterized by the R-S-Cl functional group.[1][2][3] These compounds are known for their reactivity, serving as valuable intermediates in organic synthesis, particularly for the formation of carbon-sulfur bonds and the synthesis of sulfenamides.[1][4] The presence of the dibutylamino group attached to the sulfur atom introduces additional complexity and potential for interesting electronic and steric effects, making it a compelling subject for theoretical investigation.

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on dibutyl amidosulfenyl chloride. It is designed for researchers, scientists, and drug development professionals who wish to employ computational methods to understand the molecule's structural, electronic, and reactive properties. Rather than a rigid protocol, this guide offers a logically structured approach, grounded in established theoretical principles and best practices for similar organosulfur compounds. We will delve into the "why" behind methodological choices, ensuring a robust and scientifically sound computational study.

I. Foundational Concepts: The Quantum Mechanical Approach

Quantum chemical calculations offer a powerful lens through which to examine molecular systems at the atomic and electronic levels. For a molecule like dibutyl amidosulfenyl chloride, these methods can predict a wide range of properties that are often difficult or impossible to measure experimentally. The core of these calculations lies in solving the Schrödinger equation, albeit with approximations necessary for polyatomic systems.

The Importance of Computational Chemistry for Sulfenyl Chlorides

Sulfenyl chlorides are inherently reactive, making experimental characterization challenging.[1] Computational modeling provides a safe and cost-effective way to:

-

Determine Stable Conformations: The flexible butyl chains can adopt numerous conformations. Identifying the lowest energy structures is crucial for understanding the molecule's behavior.

-

Analyze Electronic Structure: Understanding the distribution of electrons, molecular orbitals (HOMO/LUMO), and atomic charges provides insights into reactivity and potential reaction sites.

-

Predict Spectroscopic Properties: Calculated vibrational frequencies (IR) and NMR chemical shifts can aid in the interpretation of experimental spectra.

-

Elucidate Reaction Mechanisms: Quantum chemistry can map out the potential energy surfaces of reactions, identifying transition states and intermediates, which is critical for understanding how the molecule interacts with other reagents.[5][6][7]

Choosing the Right Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[8][9] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT can handle the number of electrons in dibutyl amidosulfenyl chloride with reasonable computational resources while still providing high-quality results.

The Rationale for DFT:

-

Electron Correlation: DFT methods include a treatment of electron correlation, which is essential for accurately describing chemical bonding and reactivity.

-

Versatility: A wide range of DFT functionals are available, allowing for the selection of a functional that is well-suited for the specific properties being investigated. For general-purpose calculations on organosulfur compounds, hybrid functionals such as B3LYP are often a good starting point.[10][11]

-

Proven Track Record: DFT has been successfully applied to study a vast array of chemical systems, including those containing sulfur and nitrogen.[11][12]

II. A Practical Guide to the Computational Workflow

This section outlines a step-by-step methodology for a comprehensive computational study of dibutyl amidosulfenyl chloride.

Step 1: Building the Initial Molecular Structure

The first step is to construct a three-dimensional model of the molecule. This can be done using any molecular building software. Given the conformational flexibility of the two butyl groups, it is advisable to start with a few different initial geometries (e.g., with the butyl chains in extended or more compact arrangements) to increase the chances of finding the global minimum energy structure.

Step 2: Conformational Search and Geometry Optimization

Due to the rotational freedom around the C-C and C-N bonds of the butyl groups, a thorough conformational search is essential.

Protocol for Conformational Analysis:

-

Initial Low-Level Search: Perform an initial conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7). This will generate a set of low-energy candidate structures.

-

DFT Re-optimization: Take the lowest energy conformers from the initial search (e.g., all structures within a 10-20 kJ/mol window of the minimum) and perform full geometry optimizations using DFT.

-

Recommended DFT Functional: B3LYP

-

Recommended Basis Set: 6-31G(d) - This provides a good balance of accuracy and speed for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) should be used for the final, most stable conformers.

-

dot

Caption: A typical workflow for the quantum chemical analysis of dibutyl amidosulfenyl chloride.

Step 3: Vibrational Frequency Analysis

For each optimized geometry, it is crucial to perform a vibrational frequency calculation at the same level of theory.

The Purpose of Frequency Calculations:

-

Verification of Minima: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized.

-

Zero-Point Vibrational Energy (ZPVE): This correction should be added to the electronic energy to obtain a more accurate total energy.

-

Prediction of IR Spectra: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.

Step 4: Analysis of Electronic Properties

Once the lowest energy conformer has been identified and verified, a detailed analysis of its electronic properties can be performed.

Key Electronic Properties to Investigate:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11] It can be used to determine:

-

Natural Atomic Charges: To understand the polarity of bonds.

-

Hybridization: To describe the bonding orbitals.

-

Donor-Acceptor Interactions: To quantify hyperconjugative effects.

-

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor). This is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

III. Investigating Chemical Reactivity

A key application of quantum chemical calculations is the study of reaction mechanisms. For dibutyl amidosulfenyl chloride, a primary reaction of interest is nucleophilic substitution at the sulfur atom.

Modeling Nucleophilic Substitution

Theoretical studies on related sulfinyl derivatives suggest that nucleophilic substitution at sulfur can proceed through either an addition-elimination or an SN2-like mechanism.[5][6] A computational study can help to distinguish between these possibilities for dibutyl amidosulfenyl chloride.

Protocol for Reaction Mechanism Studies:

-

Reactant and Product Optimization: Optimize the geometries of the reactants (dibutyl amidosulfenyl chloride and a chosen nucleophile, e.g., a simple amine or thiol) and the expected products.

-

Transition State Search: Locate the transition state (TS) structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface and has exactly one imaginary frequency corresponding to the reaction coordinate. Various algorithms are available in quantum chemistry software for TS searching.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.

-

Activation Energy Calculation: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This provides a measure of the kinetic barrier to the reaction.

dot

Caption: A simplified potential energy surface diagram for a nucleophilic substitution reaction.

IV. Data Presentation and Interpretation

The results of quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation and comparison.

Tabulated Data

Summarize key quantitative data in tables.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of Dibutyl Amidosulfenyl Chloride

| Parameter | Value (B3LYP/6-311+G(d,p)) |

| S-Cl Bond Length (Å) | [Hypothetical Value] |

| S-N Bond Length (Å) | [Hypothetical Value] |

| N-C Bond Lengths (Å) | [Hypothetical Value] |

| S-N-C Bond Angles (°) | [Hypothetical Value] |

| Cl-S-N Bond Angle (°) | [Hypothetical Value] |

| Dihedral Angles (°) | [Hypothetical Value] |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | [Hypothetical Value] |

| LUMO Energy (eV) | [Hypothetical Value] |

| HOMO-LUMO Gap (eV) | [Hypothetical Value] |

| Dipole Moment (Debye) | [Hypothetical Value] |

| NBO Charge on S | [Hypothetical Value] |

| NBO Charge on Cl | [Hypothetical Value] |

| NBO Charge on N | [Hypothetical Value] |

V. Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for conducting a thorough quantum chemical investigation of dibutyl amidosulfenyl chloride. By following the outlined protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The computational data generated can be used to rationalize experimental observations, predict reactivity, and guide the design of new synthetic methodologies.

Future computational studies could expand on this framework by:

-

Exploring a wider range of nucleophiles to build a more complete picture of the molecule's reactivity profile.

-

Investigating the effects of different solvents on the reaction mechanisms using implicit or explicit solvent models.

-

Performing ab initio molecular dynamics (AIMD) simulations to study the dynamic behavior of the molecule in solution.

By leveraging the power of computational chemistry, the scientific community can continue to unravel the complexities of fascinating and synthetically useful molecules like dibutyl amidosulfenyl chloride.

References

-

Schlegel, H. B.; et al. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry. [Link]

-

Bachrach, S. M.; et al. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate. [Link]

-

Ochiai, B.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

-

Hegab, M. I.; et al. New Reactions of β-oxo Sulfenyl Chlorides With 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. Acta Chimica Slovenica. [Link]

-

Chivers, T. Sulfur-Nitrogen Compounds. ResearchGate. [Link]

-

Gleiter, R.; et al. Structure and bonding in sulfur-nitrogen compounds. Inorganic Chemistry. [Link]

-

King, J. F.; et al. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]

-

Sun, S.; Xu, J. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]

-

Herberhold, M. 1.9 Sulfur-Nitrogen Compounds. Georg Thieme Verlag. [Link]

-

Zeng, Q.-Y.; et al. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry. [Link]

-

Herberhold, M. Small Reactive Sulfur-Nitrogen Compounds and Their Transition Metal Complexes. Comments on Inorganic Chemistry. [Link]

-

Pen-Active. CAS 6541-82-8|DIBUTYL AMIDOSULFENYL CHLORIDE. Pen-Active. [Link]

-

Wikipedia. Sulfenyl chloride. Wikipedia. [Link]

-

Cohen, A. J.; et al. Stretching Bonds without Breaking Symmetries in Density Functional Theory. arXiv. [Link]

-

Filipovic, M. R.; et al. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling. Dalton Transactions. [Link]

-

Manby, F. R.; et al. Accurate Dissociation of Chemical Bonds Using DFT-in-DFT Embedding Theory with External Orbital Orthogonality. The Journal of Physical Chemistry A. [Link]

-

Cohen, A. J.; et al. Stretching bonds in Density Functional Theory without artificial symmetry breaking. arXiv. [Link]

-

Xu, J.; et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

Britannica. Sulfenyl chloride. Britannica. [Link]

-

Wu, W.; et al. A Density Functional Valence Bond Study on the Excited States of Small Doublet Radicals. MDPI. [Link]

-

Dhifaoui, S.; et al. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. ResearchGate. [Link]

-

Paranjothy, M.; et al. Quantum chemistry and density functional calculations of formyl chloride. Semantic Scholar. [Link]

Sources

- 1. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride | LGC Standards [lgcstandards.com]

- 4. Sulfenyl chloride | chemical compound | Britannica [britannica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Purity and Analysis of Dibutyl Amidosulfenyl Chloride

Introduction: The Role and Reactivity of Dibutyl Amidosulfenyl Chloride

Dibutyl amidosulfenyl chloride, with the chemical formula (CH₃CH₂CH₂CH₂)₂NSCl and CAS number 6541-82-8, is a reactive chemical intermediate of significant interest in synthetic chemistry.[1][2] As a member of the sulfenyl chloride family, it serves as a versatile reagent for the introduction of the dibutylamino-thio group into various organic molecules. Its utility is particularly pronounced in the synthesis of specialized agrochemicals, pharmaceuticals, and materials where the unique properties of the sulfur-nitrogen bond are leveraged.